4-Desmethyl Istradefylline
Overview
Description
4-Desmethyl Istradefylline is a metabolite of Istradefylline . It is a very potent, selective, and orally active adenosine A2A receptor antagonist with Ki of 2.2 nM in experimental models of Parkinson’s disease .
Synthesis Analysis
The synthesis process of Istradefylline, the parent compound of this compound, involves the preparation of a compound from 1,3-diethylformamide and cyanoacetic acid in acetic anhydride . An impurity in the istradefylline intermediate A1 was identified by high-performance liquid chromatography (HPLC), separated by preparative HPLC, and further characterized by UV, IR, MS, NMR, 2D NMR, and single-crystal XRD analyses .Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O4 . Its average mass is 370.402 Da and its mono-isotopic mass is 370.164093 Da .Scientific Research Applications
Parkinson's Disease Treatment
4-Desmethyl Istradefylline, known as Istradefylline, is primarily researched for its efficacy in treating Parkinson’s disease (PD). Studies have shown that it functions as an adenosine A2A receptor antagonist and is used adjunctively with L-DOPA (a common PD medication) to manage motor fluctuations in PD patients. Its ability to alleviate parkinsonian motor symptoms, such as bradykinesia and postural deficits, has been demonstrated in various studies including those on animal models like the MPTP-treated macaque, which shows similarities to human PD symptoms (Ko et al., 2016).
Cognitive Improvement
Additionally, Istradefylline has been studied for its potential impact on cognitive deficits related to PD. In chronic low dose MPTP-treated macaques, a model for cognitive impairments in PD, Istradefylline administration resulted in improvements in attentional and working memory deficits (Ko et al., 2016).
Drug Development and Impurity Analysis
In the realm of pharmaceutical development, research has also been conducted on the impurities found in Istradefylline intermediates, which is crucial for ensuring the drug's quality and safety. Identification and control of these impurities are necessary steps in the pharmaceutical manufacturing process (Xu et al., 2020).
Crystal Forms and Solubility
Another area of research is the investigation of Istradefylline's crystal forms, which are pivotal in determining the drug's efficacy. Studies have reported on the solubility and dissolution profiles of different crystal forms of Istradefylline, which are key factors in its bioavailability and therapeutic effectiveness (Wang et al., 2022).
Antidepressant Potential
Emerging research also suggests the potential use of Istradefylline as an antidepressant, particularly in the context of Parkinson's disease. Its effectiveness in improving mood symptoms has been demonstrated in rodent models, indicating a possible broader application beyond motor symptom management in PD (Yamada et al., 2013).
Mechanism of Action
Target of Action
4-Desmethyl Istradefylline is a metabolite of Istradefylline . The primary target of this compound is the adenosine A2A receptor . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease, and is also significantly involved in motor control .
Mode of Action
This compound acts as a selective antagonist at the adenosine A2A receptor . This means it binds to these receptors and blocks their activation by adenosine. This action can enhance the function of dopamine on D2 receptor neurons and result in some anti-Parkinson’s effect .
Biochemical Pathways
The biochemical pathways affected by this compound involve the adenosine and dopamine systems . Adenosine A2A receptors form heterotetramers with the
Safety and Hazards
Future Directions
Future directions should include more robust randomized controlled trials to further evaluate istradefylline’s additional utility in treating Parkinson’s disease-related mood and cognitive symptoms . Additional preliminary evidence suggests that istradefylline may favorably alter the course and symptoms of Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
4-Desmethyl Istradefylline interacts with adenosine A2A receptors . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease and is significantly involved in motor control .
Cellular Effects
Its parent compound, Istradefylline, has been shown to improve motor function in Parkinson’s disease patients through its neuronal activity .
Molecular Mechanism
This compound, like Istradefylline, is likely to exert its effects at the molecular level by antagonizing the adenosine A2A receptor . This receptor is known to form heterotetramers with the dimers of dopamine D2 receptors within the striatum .
Temporal Effects in Laboratory Settings
Studies on Istradefylline have shown that it has a more robust effect in improving motor function when combined with low or threshold doses of levodopa rather than with high doses .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, research on Istradefylline has shown that it is effective in animal models of neutrophilic inflammation .
Metabolic Pathways
This compound is a metabolite of Istradefylline, which is metabolized mainly by CYP1A1, CYP3A4, and CYP3A5 . Other enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6 also partly contribute to the metabolism of Istradefylline .
Properties
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCYFOMTIEDMR-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160434-48-0 | |
Record name | 4'-O-Demethyl istradefylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160434480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-O-DEMETHYL ISTRADEFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2P9NA76OG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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